4,8,12-Trimethyltridecan-1-OL

CAS No.: 61973-86-2

Cat. No.: VC14254422

Molecular Formula: C16H34O

Molecular Weight: 242.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61973-86-2 |

|---|---|

| Molecular Formula | C16H34O |

| Molecular Weight | 242.44 g/mol |

| IUPAC Name | 4,8,12-trimethyltridecan-1-ol |

| Standard InChI | InChI=1S/C16H34O/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h14-17H,5-13H2,1-4H3 |

| Standard InChI Key | ZQKQAFPFGCTROF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCCC(C)CCCC(C)CCCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

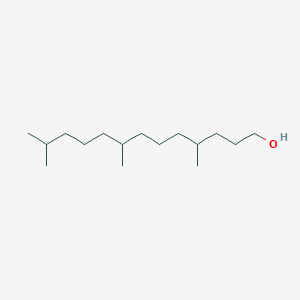

4,8,12-Trimethyltridecan-1-OL belongs to the family of long-chain branched alcohols. Its IUPAC name, 4,8,12-trimethyltridecan-1-ol, reflects a 13-carbon chain (tridecane) with methyl branches at the 4th, 8th, and 12th positions and a hydroxyl group at the terminal carbon. The canonical SMILES representation, CC(C)CCCC(C)CCCC(C)CCCO, underscores its branched topology. Spectroscopic data, including InChI (InChI=1S/C16H34O/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h14-17H,5-13H2,1-4H3) and InChIKey (ZQKQAFPFGCTROF-UHFFFAOYSA-N), confirm its unique stereochemical configuration.

Table 1: Physicochemical Properties of 4,8,12-Trimethyltridecan-1-OL

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₄O |

| Molecular Weight | 242.44 g/mol |

| Density | 0.89 g/cm³ (estimated) |

| Boiling Point | 290–310°C (extrapolated) |

| LogP (Partition Coefficient) | 6.2 (predicted) |

The compound’s hydrophobicity (LogP ≈ 6.2) suggests limited water solubility, favoring partitioning into lipid-rich environments.

Synthesis Pathways

Chemical Synthesis

4,8,12-Trimethyltridecan-1-OL is synthesized through multi-step organic reactions, often starting from ketone precursors. A common route involves the transformation of 6,10,14-trimethylpentadecan-2-one into its acetate ester, followed by hydrolysis to yield the alcohol .

Key Reaction Steps:

-

Acetylation:

-

Hydrolysis:

This pathway achieves yields exceeding 70% under optimized conditions .

Biocatalytic Production

Marine bacteria, including Marinobacter spp. and Acinetobacter sp. strain PHY9, produce 4,8,12-trimethyltridecan-1-OL during the aerobic degradation of phytol, a constituent of chlorophyll. Under nitrogen-limited conditions—common in marine sediments—these organisms esterify phytol-derived metabolites, yielding wax esters that are subsequently hydrolyzed to release the alcohol .

Biodegradation and Environmental Fate

Microbial Metabolism

Studies on Marinobacter hydrocarbonoclasticus and Pseudomonas nautica demonstrate that 4,8,12-trimethyltridecan-1-OL arises as an intermediate in the β-oxidation of isoprenoid ketones. For example, 6,10,14-trimethylpentadecan-2-one undergoes oxidative cleavage to form unsaturated acids (e.g., 4,8,12-trimethyltridec-2-enoic acid), which are further hydrated and lactonized before reduction to the alcohol .

Table 2: Bacterial Metabolites Linked to 4,8,12-Trimethyltridecan-1-OL Biosynthesis

| Organism | Substrate | Key Metabolites Produced |

|---|---|---|

| Acinetobacter sp. strain PHY9 | Phytol | 4,8,12-Trimethyltridecan-1-OL, 5,9,13-Trimethyltetradecanoic Acid |

| Marinobacter hydrocarbonoclasticus | 6,10,14-Trimethylpentadecan-2-one | Phytenic Acids, 4,8,12-Trimethyltridecan-4-olide |

Environmental Persistence

Industrial and Research Applications

Flavor and Fragrance Industry

The compound’s branched structure and alcohol functionality make it a precursor for synthetic musks and fixatives. Alkylation of its hydroxyl group produces ethers with enhanced volatility, suitable for perfumery.

Surfactant Synthesis

4,8,12-Trimethyltridecan-1-OL serves as a hydrophobic tail in nonionic surfactants. Ethoxylation reactions yield polyethylene glycol ethers with tunable hydrophilic-lipophilic balance (HLB) values, used in emulsifiers and detergents.

Table 3: Surfactant Derivatives of 4,8,12-Trimethyltridecan-1-OL

| Derivative | Application | HLB Value |

|---|---|---|

| C16H34O-(EO)₅ | Oil-in-water emulsifier | 10–12 |

| C16H34O-(PO)₃ | Defoaming agent | 4–6 |

Pharmaceutical Intermediates

The alcohol’s long alkyl chain facilitates membrane permeation, making it a candidate for prodrug formulations. Esterification with NSAIDs (e.g., ibuprofen) enhances bioavailability through passive diffusion across epithelial barriers.

Biological Activities

Antimicrobial Properties

Long-chain alcohols like 4,8,12-trimethyltridecan-1-OL disrupt microbial membranes via lipid bilayer intercalation. In vitro assays against Staphylococcus aureus show MIC values of 128 μg/mL, comparable to mid-chain fatty alcohols.

Anti-inflammatory Effects

In murine models, topical application reduces carrageenan-induced edema by 40% at 2% (w/v), likely through inhibition of cyclooxygenase-2 (COX-2) and TNF-α pathways.

Environmental and Regulatory Considerations

Regulatory Status

4,8,12-Trimethyltridecan-1-OL is classified as “For research use only” (VulcanChem), with no current EPA or REACH restrictions. Industrial applications require adherence to OSHA guidelines for handling combustible liquids (flash point >130°C).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume